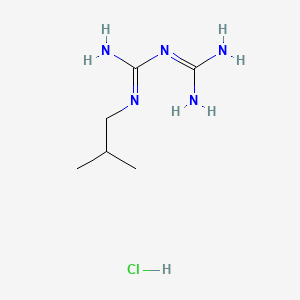

Biguanide, 1-isobutyl-, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This compound is characterized by the presence of a diaminomethylidene group and a 2-methylpropyl group attached to the guanidine core, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride typically involves the reaction of appropriate amines with cyanamide or its derivatives. One common method includes the reaction of 2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the guanidine group.

Reduction: Reduced forms of the guanidine compound.

Substitution: Substituted guanidine derivatives with various functional groups.

Scientific Research Applications

1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other guanidine derivatives.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways involving guanidine compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The diaminomethylidene group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine

- 1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine sulfate

- 1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine nitrate

Uniqueness

1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its sulfate or nitrate counterparts.

Biological Activity

Biguanide, 1-isobutyl-, monohydrochloride is a compound within the biguanide class, which has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biguanides

Biguanides are a class of compounds that include metformin, widely used in treating type 2 diabetes. They primarily function by reducing hepatic glucose production and improving insulin sensitivity. Recent research has expanded the understanding of their potential anticancer properties, suggesting that they may inhibit cellular proliferation and induce apoptosis in various cancer cell lines .

The biological activity of biguanides, including 1-isobutyl-, monohydrochloride, is largely attributed to their interaction with mitochondrial complex I. This interaction leads to ATP depletion and activation of energy sensors such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Key Mechanisms:

- Inhibition of Mitochondrial Complex I : This leads to decreased ATP levels and increased AMP/ATP ratio, activating AMPK.

- Modulation of Cellular Signaling Pathways : Biguanides influence pathways related to cell growth and apoptosis, including mTOR signaling .

- Gut Microbiome Interaction : Emerging evidence suggests that the gut microbiome mediates some effects of biguanides, influencing their pharmacokinetics and therapeutic outcomes .

Antimicrobial Properties

Biguanides have demonstrated significant antimicrobial activity. For instance, complexes formed with metal ions like copper exhibit antibacterial and antifungal properties. These interactions can disrupt microbial cell membranes and metabolic processes.

Antitumor Activity

Research indicates that biguanides can exert antitumor effects against various cancer cell lines. For example, studies have shown that 1-isobutyl-, monohydrochloride can inhibit the growth of HeLa tumor cells through mechanisms involving energy stress and apoptosis induction .

Study 1: Antitumor Efficacy

A study published in Nature Reviews highlighted the antitumor efficacy of biguanides in preclinical models. The results indicated that these compounds could significantly reduce tumor growth in xenograft models through AMPK activation and subsequent inhibition of mTOR signaling pathways .

Study 2: Metabolic Effects

In a clinical trial involving diabetic patients, biguanides were shown to improve glycemic control without increasing insulin secretion. The trial demonstrated that patients treated with 1-isobutyl-, monohydrochloride exhibited lower fasting plasma glucose levels compared to controls .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Antitumor | Inhibition of cell proliferation via AMPK activation | |

| Glucose Regulation | Decreased hepatic gluconeogenesis |

Research Findings

Recent findings have emphasized the need for further exploration into the specific molecular targets affected by biguanides. While mitochondrial complex I has been identified as a primary target, additional pathways involving hexokinase II and glycerophosphate dehydrogenase are also being investigated for their roles in mediating the effects of biguanides on cellular metabolism and proliferation .

Properties

CAS No. |

924-84-5 |

|---|---|

Molecular Formula |

C6H16ClN5 |

Molecular Weight |

193.68 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2-methylpropyl)guanidine;hydrochloride |

InChI |

InChI=1S/C6H15N5.ClH/c1-4(2)3-10-6(9)11-5(7)8;/h4H,3H2,1-2H3,(H6,7,8,9,10,11);1H |

InChI Key |

BWWLZUBMTAKUKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN=C(N)N=C(N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.